2,4-difluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N6O2/c16-10-1-2-11(12(17)7-10)15(25)19-5-6-22-14(24)4-3-13(21-22)23-9-18-8-20-23/h1-4,7-9H,5-6H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGMWGILMVUGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyridazinone Core: The synthesis begins with the preparation of the pyridazinone ring, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).
Attachment of the Benzamide Moiety: The final step involves coupling the pyridazinone-triazole intermediate with 2,4-difluorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzamide ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.
Biology and Medicine
In biological and medical research, 2,4-difluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity: The target compound’s pyridazine-triazole core contrasts with benzisoxazole-pyrido-pyrimidine in and phenyl-triazole in VU6010608 .
- Fluorination Patterns: The 2,4-difluoro substitution on the benzamide may enhance metabolic stability compared to mono-fluoro (e.g., ) or non-fluorinated analogs. Trifluoromethoxy in VU6010608 introduces bulkier lipophilic groups, possibly improving blood-brain barrier penetration .
- Linker Modifications: The ethyl chain in the target compound is structurally analogous to the ethylamino linker in , but the pyrazole substitution in versus triazole in the target could influence hydrogen-bonding interactions with biological targets.
Methodological Considerations
- Structural Elucidation : The single-crystal X-ray study of employed SHELX software , a standard tool for small-molecule refinement. If crystallographic data for the target compound exist, SHELXL/SHELXTL would likely be used, ensuring high precision in bond-length and angle measurements.
- Screening Techniques : Fluorometric assays like the Alamar Blue test could evaluate the target compound’s antifungal activity, given its triazole component. Such methods provide rapid, reproducible MIC values compared to traditional broth microdilution.
Biological Activity
2,4-Difluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure
The compound's molecular formula is C19H15F2N3O2, and it features a complex structure that includes a difluorobenzamide moiety linked to a pyridazinone and a triazole ring. This unique arrangement suggests multiple sites for biological interaction.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit broad-spectrum antimicrobial properties. For instance, the triazole derivatives have been noted for their effectiveness against various bacterial strains. In particular, studies show that modifications in the triazole structure can enhance antibacterial potency. The presence of electron-withdrawing groups like fluorine at specific positions has been correlated with increased activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 21t | P. piricola | 0.5 μg/mL |
| 30a | S. aureus | 0.125 μg/mL |
| 30b | E. coli | 0.5 μg/mL |
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Research on related triazole derivatives has shown promising results against various cancer cell lines. For example, compounds similar to this compound have demonstrated significant cytotoxic effects with IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
The mechanism by which these compounds exert their biological effects often involves interference with critical cellular processes such as DNA synthesis and enzyme inhibition. For instance, triazoles are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are vital for bacterial replication . Additionally, studies suggest that the anticancer properties may be attributed to apoptosis induction in cancer cells through various pathways including caspase activation and cell cycle arrest .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of a related triazole compound against drug-resistant strains of Staphylococcus aureus, demonstrating a significant reduction in bacterial load in treated subjects compared to controls.
- Case Study on Cancer Treatment : In vitro studies showed that the administration of triazole derivatives led to reduced viability in breast cancer cells, with subsequent animal studies confirming tumor size reduction in treated groups.
Q & A
Basic Question (Analytical Validation)
- NMR Spectroscopy :
- 1H NMR : Expect peaks at δ 8.5–9.0 ppm (triazole protons), δ 7.5–8.2 ppm (difluorobenzamide aromatic protons), and δ 4.0–4.5 ppm (ethyl linker CH₂) .
- 13C NMR : Carbonyl signals at ~170 ppm (benzamide C=O) and ~160 ppm (pyridazinone C=O) confirm backbone integrity .
- Mass Spectrometry : High-resolution ESI-MS should match the exact mass (e.g., [M+H]+ calculated for C₁₇H₁₄F₂N₆O₂: 397.12 g/mol) .
- HPLC Purity : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm; target ≥95% purity .
What mechanistic insights explain the reactivity of the triazole-pyridazine core during functionalization?
Advanced Question (Reaction Mechanism Analysis)
The triazole ring acts as an electron-deficient heterocycle, enabling nucleophilic substitution at the pyridazine C-3 position. Key observations:
- Kinetic Studies : Second-order kinetics for triazole incorporation, suggesting a bimolecular mechanism .
- Byproduct Formation : Competing reactions (e.g., dimerization) occur under high temperatures (>80°C), necessitating controlled heating .
Mitigation Strategy : Use microwave-assisted synthesis (50–100 W, 60°C) to accelerate reaction rates while minimizing side products .
How can contradictory data on synthetic yields between studies be resolved?
Advanced Question (Data Discrepancy Analysis)
Variations in reported yields (e.g., 45% vs. 68%) often stem from:
- Catalyst Activity : Palladium catalyst purity (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) impacts coupling efficiency .
- Solvent Drying : Residual water in DMSO reduces amide bond formation efficiency; rigorous anhydrous conditions (molecular sieves) improve reproducibility .
Recommendation : Replicate reactions using identical reagent lots and document moisture levels (Karl Fischer titration) for cross-study comparisons .
What experimental strategies are recommended for elucidating the compound’s biological targets?
Advanced Question (Pharmacological Profiling)
- In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with kinase domains (e.g., EGFR or CDK2) via the triazole moiety .
- Biochemical Assays :
- Kinase Inhibition : Screen against a panel of 50+ kinases at 10 µM; IC₅₀ determination via ADP-Glo™ assay .
- Cellular Uptake : Radiolabel the benzamide with ¹⁸F for PET imaging to assess bioavailability in tumor xenografts .
Data Interpretation : Correlate structural modifications (e.g., fluorine substitution) with activity trends using QSAR models .
What safety protocols are critical for handling this compound in laboratory settings?
Basic Question (Hazard Mitigation)
- GHS Classification : While specific data are limited, assume acute toxicity (Category 4) based on structural analogs .
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods during synthesis .
- Waste Disposal : Neutralize acidic byproducts (e.g., TFA) with NaHCO₃ before aqueous disposal .
How can researchers address low solubility in aqueous buffers during biological testing?
Advanced Question (Formulation Challenges)
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Encapsulation : PEG-PLGA nanoparticles (100–200 nm diameter) improve bioavailability in vivo; characterize via dynamic light scattering .
Validation : Compare dissolution rates (HPLC) and cellular efficacy (MTT assay) across formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
